molecular formula C13H19N3 B15233985 5-(4-Methylpiperazin-1-yl)indoline

5-(4-Methylpiperazin-1-yl)indoline

Cat. No.: B15233985
M. Wt: 217.31 g/mol
InChI Key: YGUAMVHSGHLQOQ-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features an indoline core substituted with a 4-methylpiperazin-1-yl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)indoline typically involves the reaction of indoline with 4-methylpiperazine under specific conditions. One common method involves the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)indoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indoline-2,3-dione derivatives, while substitution reactions can produce various N-substituted indoline derivatives .

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)indoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)indoline involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylpiperazin-1-yl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H19N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3

InChI Key

YGUAMVHSGHLQOQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

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